(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone (4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone JWH 210-d9 is intended for use as an internal standard for the quantification of JWH 210 by GC- or LC-mass spectrometry (MS). JWH 210 is a potent cannabimimetic alkylindole, binding the central cannabinoid and peripheral cannabinoid receptors with Ki values of 0.46 and 0.69 nM, respectively. The effects of JWH 210 in whole cells or organisms have not been evaluated.
Brand Name: Vulcanchem
CAS No.: 1651833-52-1
VCID: VC0131900
InChI: InChI=1S/C26H27NO/c1-3-5-10-17-27-18-24(22-13-8-9-14-25(22)27)26(28)23-16-15-19(4-2)20-11-6-7-12-21(20)23/h6-9,11-16,18H,3-5,10,17H2,1-2H3/i1D3,3D2,5D2,10D2
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC
Molecular Formula: C26H27NO
Molecular Weight: 378.6 g/mol

(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone

CAS No.: 1651833-52-1

Cat. No.: VC0131900

Molecular Formula: C26H27NO

Molecular Weight: 378.6 g/mol

* For research use only. Not for human or veterinary use.

(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone - 1651833-52-1

Specification

Description JWH 210-d9 is intended for use as an internal standard for the quantification of JWH 210 by GC- or LC-mass spectrometry (MS). JWH 210 is a potent cannabimimetic alkylindole, binding the central cannabinoid and peripheral cannabinoid receptors with Ki values of 0.46 and 0.69 nM, respectively. The effects of JWH 210 in whole cells or organisms have not been evaluated.
CAS No. 1651833-52-1
Molecular Formula C26H27NO
Molecular Weight 378.6 g/mol
IUPAC Name (4-ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Standard InChI InChI=1S/C26H27NO/c1-3-5-10-17-27-18-24(22-13-8-9-14-25(22)27)26(28)23-16-15-19(4-2)20-11-6-7-12-21(20)23/h6-9,11-16,18H,3-5,10,17H2,1-2H3/i1D3,3D2,5D2,10D2
Standard InChI Key LACIUQLUNACUKC-KXLLRKBSSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC
Canonical SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC

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